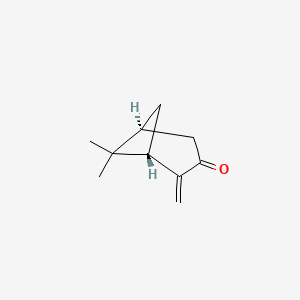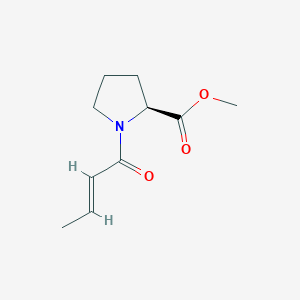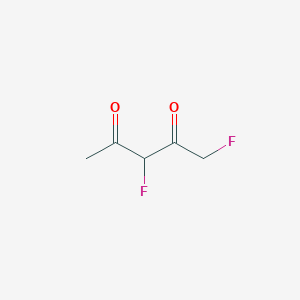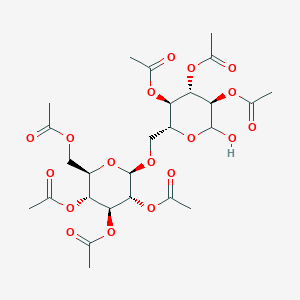
Pinocarvone, trans-(-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[311]heptan-3-one is a bicyclic ketone compound with a unique structure that includes a methylene group and two methyl groups attached to a bicyclo[311]heptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic framework. This can be achieved through intramolecular aldol condensation or other cyclization methods.
Introduction of Methylene Group: The methylene group is introduced via a Wittig reaction or similar method, where a phosphonium ylide reacts with a carbonyl compound to form the methylene group.
Methylation: The final step involves the methylation of the bicyclic ketone to introduce the two methyl groups. This can be done using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of (1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of (1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camphor: A bicyclic ketone with a similar structure but different functional groups.
Bicyclo[3.1.1]heptane derivatives: Compounds with the same bicyclic framework but different substituents.
Uniqueness
(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one is unique due to the presence of both a methylene group and two methyl groups on the bicyclic framework, which imparts distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
19890-00-7 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
TZDMGBLPGZXHJI-JGVFFNPUSA-N |
Isomerische SMILES |
CC1([C@H]2C[C@@H]1C(=C)C(=O)C2)C |
Kanonische SMILES |
CC1(C2CC1C(=C)C(=O)C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid](/img/structure/B12846866.png)
![(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-7(2H)-one](/img/structure/B12846873.png)
![(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)




![(R)-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12846902.png)


![3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12846913.png)


